molecular formula C24H25Cl2F3N4O B608556 PIM-447 dihydrochloride

PIM-447 dihydrochloride

Cat. No. B608556
M. Wt: 513.4 g/mol
InChI Key: BVRSHQQSBGCMJE-ALGQTRDQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PIM-447 dihydrochloride, also known as LGH447 dihydrochloride, is a potent, orally available, and selective pan-PIM kinase inhibitor . It has Ki values of 6, 18, and 9 pM for PIM1, PIM2, and PIM3, respectively . This compound displays dual antimyeloma and bone-protective effects .


Molecular Structure Analysis

This compound is a potent, orally available, and selective pan-PIM kinase inhibitor . It has Ki values of 6, 18, and 9 pM for PIM1, PIM2, and PIM3, respectively .

Scientific Research Applications

Anti-Myeloma and Bone-Protective Effects

PIM-447 dihydrochloride has demonstrated significant promise in the field of oncology, specifically in treating multiple myeloma and associated bone diseases. Research has revealed that PIM-447 is cytotoxic to myeloma cells, causing cell-cycle disruption and apoptosis. This is achieved through a reduction in phospho-Bad (Ser112) and c-Myc levels, and by inhibiting the mTORC1 pathway. Additionally, PIM-447 exhibits synergy with standard treatments such as bortezomib, lenalidomide, and pomalidomide, enhancing their efficacy. The drug also shows potential in inhibiting osteoclast formation and resorption, crucial for bone diseases, while promoting osteoblast activity and mineralization. This dual action of both anti-tumoral and bone-protective effects makes PIM-447 a significant candidate for future clinical development in treating multiple myeloma (Paíno et al., 2016).

Potential in Neuroblastoma Treatment

PIM-447 has also been identified as a potential therapeutic target in neuroblastoma, particularly in cases where high PIM kinase expression correlates with poor overall survival. In neuroblastoma cell lines, PIM-447, along with other pan-PIM inhibitors, has shown efficacy in suppressing proliferation through the inhibition of mTOR signaling. The effectiveness of PIM inhibition in neuroblastoma suggests a binary response influenced by specific genetic lesions, highlighting the potential for PIM-447 as a targeted therapy in this context, especially in NF1 wild-type neuroblastoma (Brunen et al., 2018).

First-In-Human Study in Multiple Myeloma

A first-in-human study of PIM-447 in patients with relapsed and/or refractory multiple myeloma has been conducted to evaluate its maximum-tolerated dose, safety, pharmacokinetics, and preliminary anti-myeloma activity. The study established an MTD of 500 mg once daily and a recommended dose of 300 mg. Results indicated a disease control rate of 72.2%, a clinical benefit rate of 25.3%, and an overall response rate of 8.9%. This study provided evidence for the viability of Pim kinase inhibition as a novel therapeutic approach in multiple myeloma, paving the way for further clinical exploration of PIM-447 in this area (Raab et al., 2019).

Mechanism of Action

Target of Action

PIM-447 dihydrochloride, also known as LGH447 dihydrochloride, is a potent, orally available, and selective pan-PIM kinase inhibitor . The primary targets of this compound are the PIM kinases, specifically PIM1, PIM2, and PIM3 . These kinases are serine/threonine protein kinases that play roles in cell cycle progression and survival .

Mode of Action

This compound interacts with its targets (PIM1, PIM2, and PIM3) by inhibiting their kinase activity . This inhibition is achieved through competitive binding to the ATP-binding pocket of the kinases, preventing them from phosphorylating their substrates .

Biochemical Pathways

The inhibition of PIM kinases by this compound affects several biochemical pathways. These kinases are involved in cell cycle progression and survival, so their inhibition can lead to a decrease in cell proliferation . For example, this compound has been shown to increase the percentage of cells in the G0/G1 phase and decrease the proliferative phases (S and G2/M) of the cell cycle .

Pharmacokinetics

The pharmacokinetic properties of this compound are currently under investigation in clinical trials . The compound is administered orally and is being studied for its absorption, distribution, metabolism, and excretion (ADME) properties . The maximum tolerated dose (MTD) of LGH447 administered as a single agent, orally, once daily has been determined to be 500 mg .

Result of Action

The molecular and cellular effects of this compound’s action include a decrease in cell proliferation and the induction of apoptosis . It has been shown to promote the cleavage of initiator caspases, such as caspases 8 and 9, and also the cleavage of the effector caspases 3 and 7, together with PARP cleavage . These effects contribute to its dual antimyeloma and bone-protective effects .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is an area of ongoing research. It has been demonstrated that the compound is effective in both in vitro and in vivo settings . In preclinical studies, it has shown significant tumor growth inhibition in xenograft mouse models of multiple myeloma .

Safety and Hazards

PIM-447 dihydrochloride is for research use only and not for human or veterinary use .

Future Directions

PIM kinases have been recently proposed as new therapeutic targets in oncology . PIM-447 is the only pan-PIM kinase inhibitor that has reached clinical development in multiple myeloma with promising preliminary efficacy results . It displays dual antimyeloma and bone-protective effects , and it potently synergizes with current standards of care .

properties

IUPAC Name

N-[4-[(1R,3S,5S)-3-amino-5-methylcyclohexyl]pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23F3N4O.2ClH/c1-13-9-14(11-15(28)10-13)16-7-8-29-12-21(16)31-24(32)20-6-5-19(27)23(30-20)22-17(25)3-2-4-18(22)26;;/h2-8,12-15H,9-11,28H2,1H3,(H,31,32);2*1H/t13-,14+,15-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVRSHQQSBGCMJE-ALGQTRDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)N)C2=C(C=NC=C2)NC(=O)C3=NC(=C(C=C3)F)C4=C(C=CC=C4F)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H](C[C@H](C1)N)C2=C(C=NC=C2)NC(=O)C3=NC(=C(C=C3)F)C4=C(C=CC=C4F)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25Cl2F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PIM-447 dihydrochloride
Reactant of Route 2
PIM-447 dihydrochloride
Reactant of Route 3
PIM-447 dihydrochloride
Reactant of Route 4
PIM-447 dihydrochloride
Reactant of Route 5
PIM-447 dihydrochloride
Reactant of Route 6
Reactant of Route 6
PIM-447 dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.